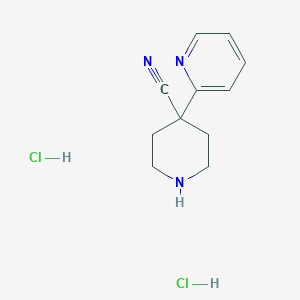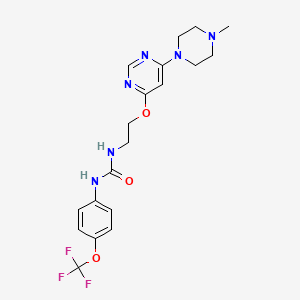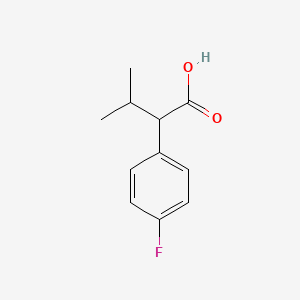![molecular formula C12H14Cl2N2O2 B2592429 [4-(3,4-ジクロロフェニル)ピペラジン-1-イル]酢酸 CAS No. 1267378-51-7](/img/structure/B2592429.png)
[4-(3,4-ジクロロフェニル)ピペラジン-1-イル]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid: is a chemical compound that features a piperazine ring substituted with a 3,4-dichlorophenyl group and an acetic acid moiety
科学的研究の応用
Chemistry: In chemistry, [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound finds applications in the pharmaceutical industry as a precursor for drug synthesis. Its derivatives are evaluated for their pharmacological properties and potential as therapeutic agents.
作用機序
Target of Action
The primary target of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid is the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it is also involved in the regulation of physiological functions in the gut and the central nervous system .
Mode of Action
[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid exhibits high specific affinity for the histamine H1 receptor . This means that the compound binds to this receptor with a high degree of specificity, preventing histamine from binding to the receptor and triggering an immune response. This interaction between [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid and the H1 receptor results in the inhibition of the physiological effects mediated by histamine .
Biochemical Pathways
Upon binding to the H1 receptor, [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid disrupts the normal biochemical pathways that are activated by histamine. This includes the inflammatory response pathway, which is typically triggered when histamine binds to the H1 receptor . By inhibiting this pathway, [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid can help to alleviate symptoms associated with allergies and other conditions that involve an overactive immune response .
Pharmacokinetics
Given its structural similarity to other piperazine derivatives, it is likely that [4-(3,4-dichlorophenyl)piperazin-1-yl]acetic acid is well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid’s action primarily involve the inhibition of histamine-mediated responses. By binding to the H1 receptor, [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid prevents histamine from triggering an immune response, thereby reducing inflammation and other symptoms associated with allergies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to bind to the H1 receptor. Additionally, the presence of other substances in the body, such as food or other drugs, can potentially affect the absorption and metabolism of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid typically involves the reaction of 3,4-dichloroaniline with piperazine, followed by the introduction of an acetic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a less chlorinated derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Partially or fully dechlorinated phenyl derivatives.
Substitution: Phenyl derivatives with various substituents replacing the chlorine atoms.
類似化合物との比較
[4-(4-Bromophenyl)piperazin-1-yl]acetic acid: This compound features a bromophenyl group instead of a dichlorophenyl group, which can alter its reactivity and biological activity.
[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid: With only one chlorine atom on the phenyl ring, this compound may exhibit different chemical and biological properties compared to the dichlorinated version.
Uniqueness: The presence of two chlorine atoms on the phenyl ring of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid distinguishes it from its analogs. This structural feature can significantly influence its reactivity, binding affinity, and overall biological activity, making it a unique compound for various applications.
特性
IUPAC Name |
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-10-2-1-9(7-11(10)14)16-5-3-15(4-6-16)8-12(17)18/h1-2,7H,3-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLJTCKBTBBOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2H-1,3-benzodioxol-5-yl)-3-{[(4-chlorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2592347.png)



![N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2592353.png)
![N-(4-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2592354.png)
![4-[(1E)-{[(2-amino-4-methyl-1,3-thiazol-5-yl)formamido]imino}methyl]benzoic acid](/img/structure/B2592355.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2592356.png)
![3-methyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)oxy]pyridazine](/img/structure/B2592357.png)

![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2592359.png)
![3-[(5E)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2592362.png)


